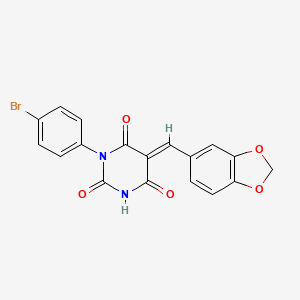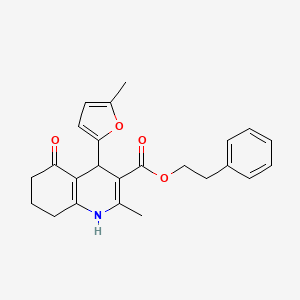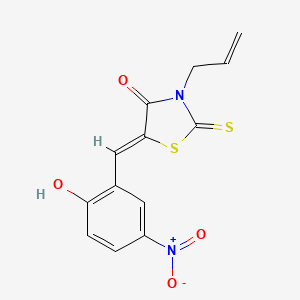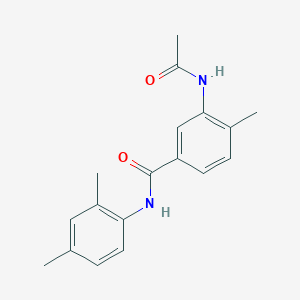![molecular formula C17H27NO3 B5195134 N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine](/img/structure/B5195134.png)
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine, also known as TMAO, is a naturally occurring organic compound found in various marine animals, including fish, shrimp, and squid. TMAO has gained significant attention in recent years due to its potential role in cardiovascular disease and other health conditions.
Mécanisme D'action
The mechanism of action of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is not fully understood. However, it is believed that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine may affect lipid metabolism and inflammation, which are both important factors in the development of cardiovascular disease. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine may also affect the gut microbiome, which has been linked to various health conditions.
Biochemical and Physiological Effects:
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has been shown to affect various biochemical and physiological processes in the body. Studies have shown that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can increase the production of inflammatory cytokines and affect lipid metabolism. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has also been shown to affect the gut microbiome, which may have implications for overall health.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is a useful tool in laboratory experiments due to its ability to induce changes in lipid metabolism and inflammation. However, N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for research on N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine. One area of interest is the role of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine in other health conditions, including kidney disease and liver disease. Another area of interest is the potential use of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine as a biomarker for cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine and its effects on the gut microbiome.
Conclusion:
In conclusion, N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is a naturally occurring organic compound that has gained significant attention in recent years due to its potential role in cardiovascular disease and other health conditions. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can be synthesized through various methods and has been extensively studied for its scientific research application. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine affects various biochemical and physiological processes in the body and has advantages and limitations for lab experiments. There are several future directions for research on N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine, including its role in other health conditions and its potential use as a biomarker for cardiovascular disease.
Méthodes De Synthèse
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can be synthesized through various methods, including the oxidation of trimethylamine (TMA) with hydrogen peroxide or potassium permanganate. Another method involves the reaction of TMA with formaldehyde and subsequent oxidation with potassium permanganate. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can also be synthesized through the reaction of TMA with dimethyl sulfoxide (DMSO) in the presence of an oxidizing agent.
Applications De Recherche Scientifique
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has been extensively studied for its potential role in cardiovascular disease. Several studies have shown that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine levels are elevated in individuals with cardiovascular disease and are associated with an increased risk of adverse cardiovascular events. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has also been linked to other health conditions, including kidney disease, liver disease, and diabetes.
Propriétés
IUPAC Name |
2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-11(12(19)20)18-13(21)17-8-14(2)5-15(3,9-17)7-16(4,6-14)10-17/h11H,5-10H2,1-4H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPKFDZRZJUYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C12CC3(CC(C1)(CC(C3)(C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5195057.png)
![3-chloro-4-[(1'-isopropyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5195067.png)
![4-{3-[(2,4-dimethoxybenzyl)amino]butyl}phenol](/img/structure/B5195071.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5195072.png)

![N-[2-methyl-2-(4-morpholinyl)propyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5195083.png)
![methyl 4-({[3-(benzoylamino)-1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5195084.png)

![1-[3-(3-chlorophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B5195116.png)
![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)
![methyl N-[(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5195131.png)

